molecular formula C14H19BrN2O2 B5189557 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide

4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B5189557
M. Wt: 327.22 g/mol
InChI Key: ANTOGGFLAMOHOJ-UHFFFAOYSA-N
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Description

4-Bromo-N-[3-(morpholin-4-yl)propyl]benzamide is a benzamide derivative characterized by a brominated aromatic ring and a morpholine-containing alkyl chain attached via an amide bond. Its structure includes two crystallographically independent molecules in the asymmetric unit, with minimal differences in bond lengths and angles . The compound belongs to a class of thiourea derivatives with both aryl (4-bromophenyl) and alkyl (di-n-propyl) groups, which are often studied for their coordination chemistry with metals like palladium, nickel, and copper .

Properties

IUPAC Name

4-bromo-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTOGGFLAMOHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and 3-(morpholin-4-yl)propylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions.

    Synthetic Route: The 4-bromobenzoyl chloride is reacted with 3-(morpholin-4-yl)propylamine in the presence of a base, such as triethylamine, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide.

Chemical Reactions Analysis

4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs. Trifluoromethyl Groups : The morpholine group (polar, water-solubilizing) contrasts with the trifluoromethyl group (lipophilic, metabolic stability enhancer) .

Thiourea Derivatives and Metal Coordination

Several analogs feature thiourea (-N-C(=S)-N-) moieties, enabling metal complexation:

Compound Name Metal Complex Application Reference
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide Palladium, Nickel, Copper Catalysis; antimicrobial studies
Bis(4-bromo-N-(dimethylcarbamothioyl)benzamide)nickel(II) Nickel Structural studies; magnetic properties

Comparison :

  • The title compound lacks intrinsic thiourea functionality but serves as a precursor for metal-binding ligands. In contrast, thiourea derivatives like those in form stable complexes with transition metals, expanding their utility in materials science and medicinal chemistry.

Key Insights :

  • Morpholine-containing derivatives (e.g., ) often target neurological receptors due to their ability to cross the blood-brain barrier.
  • Substitutions like cyanobenzamide () or heterocycles () shift activity toward anticancer or antimicrobial targets.

Biological Activity

4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the para position of the benzamide ring and a morpholine ring attached via a propyl linker. This unique structure contributes to its chemical reactivity and biological interactions.

The mechanism of action for 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide primarily involves its interaction with specific enzymes and receptors. The morpholine and benzamide groups facilitate binding to molecular targets, which can modulate their activity. Research indicates that the compound may act as an inhibitor for certain kinases, thereby influencing cellular signaling pathways critical in various diseases, including cancer and inflammatory conditions .

Enzyme Inhibition

Studies have shown that 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide exhibits inhibitory effects on specific kinases. For example, it has been investigated for its potential as a selective MEK kinase inhibitor, which is relevant for treating proliferative diseases such as cancer . The compound's ability to reverse transformed phenotypes in cell lines further highlights its potential therapeutic applications .

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug design due to its ability to interact with biological targets effectively. Its unique functional groups allow for modifications that could enhance potency and selectivity against specific targets.

Material Science

Beyond biological applications, 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide can also serve as an intermediate in synthesizing advanced materials with desired electronic properties.

Case Studies and Experimental Findings

Several studies have provided insights into the biological activity of 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide:

  • Inhibition of Kinases : A study evaluated the compound's effect on MEK kinases, demonstrating significant inhibition that could be leveraged for therapeutic strategies in cancer treatment .
  • Cell Line Studies : Experimental data indicated that treatment with this compound could reverse anchorage-independent growth in transformed cell lines, suggesting its potential role in oncology .
  • Comparative Analysis : When compared with other benzamide derivatives, 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide showed unique reactivity patterns that could be exploited for developing new pharmacological agents .

Q & A

Basic Synthesis and Purification

Q: What are the critical steps for synthesizing 4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide, and how can purity be optimized? A: Synthesis typically involves:

  • Coupling Reactions : Amide bond formation between 4-bromobenzoic acid derivatives and 3-(morpholin-4-yl)propan-1-amine, often using coupling agents like EDCl/HOBt .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure of this compound? A: Key methods include:

  • Single-Crystal X-ray Diffraction : Resolves bond lengths/angles and confirms stereochemistry using programs like SHELXL .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent integration (e.g., morpholine protons at δ ~3.6 ppm, benzamide aromatic signals at δ ~7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 367.05) .

Solubility Challenges

Q: How can researchers address poor solubility in aqueous buffers during biological assays? A: Strategies include:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) to the morpholine or benzamide moieties without altering core activity .

Reaction Optimization

Q: What variables most significantly impact yield in the final amidation step? A: Critical factors:

  • Catalyst Selection : EDCl/HOBt outperforms DCC due to reduced racemization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require rigorous drying to avoid hydrolysis .
  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine minimizes unreacted starting material .

Biological Activity Profiling

Q: What assays are recommended to evaluate this compound’s potential as a PARP inhibitor? A: Standard protocols include:

  • Enzyme Inhibition Assays : Measure IC50_{50} values using recombinant PARP-1/2 and NAD+^+ analogs .
  • Cellular Cytotoxicity : Assess synergy with DNA-damaging agents (e.g., temozolomide) in cancer cell lines .
  • Molecular Docking : Compare binding affinity with known PARP inhibitors (e.g., olaparib) using AutoDock Vina .

Data Contradictions

Q: How to resolve discrepancies in biological activity between this compound and its analogs? A: Systematic approaches:

  • SAR Analysis : Compare substituent effects (e.g., bromo vs. fluoro at benzamide para-position) on target binding .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways that may explain inconsistent in vivo results .

Advanced SAR Studies

Q: Which structural modifications enhance selectivity for kinase targets? A: Promising modifications:

  • Morpholine Ring Substitution : Replace morpholine with piperazine to alter hydrogen-bonding interactions .
  • Benzamide Halogenation : Introduce electron-withdrawing groups (e.g., Cl or CF3_3) to improve binding to hydrophobic kinase pockets .

Purity Analysis

Q: What chromatographic methods are optimal for detecting trace impurities? A:

  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 254 nm .
  • TLC Monitoring : Silica gel 60 F254_{254}, ethyl acetate/hexane (3:7) for reaction progress .

Crystallography Challenges

Q: How to overcome poor crystal growth for X-ray analysis? A:

  • Vapor Diffusion : Use methanol/water mixtures in sitting-drop setups .
  • Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .

Mechanism of Action

Q: What evidence supports this compound’s role in apoptosis regulation? A:

  • Bcl-2 Family Protein Binding : Fluorescence polarization assays show displacement of BH3 peptides (IC50_{50} < 1 µM) .
  • Caspase Activation : Western blotting confirms caspase-3 cleavage in treated cell lines .

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